2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid
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Overview
Description
2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of a suitable phenylboronic acid derivative with reagents that introduce the hydroxymethyl and trifluoromethyl groups. One common method involves the use of trifluoromethylation reagents and hydroxymethylation agents under controlled conditions to achieve the desired substitution on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the boronic acid group or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases or nucleophiles like sodium hydroxide or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Biology: Investigated for its potential in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various catalysts and reagents. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the hydroxymethyl and trifluoromethyl groups, making it less versatile in certain reactions.
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness: 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which enhance its reactivity and make it suitable for a broader range of applications in synthetic chemistry and material science .
Properties
IUPAC Name |
[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGXBTLEDCBQAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695561 |
Source
|
Record name | [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-82-2, 174671-50-2 |
Source
|
Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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